molecular formula C15H16BrN3O2 B7644709 3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide

3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B7644709
M. Wt: 350.21 g/mol
InChI Key: TUMIQMWPZNCDFG-LBPRGKRZSA-N
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Description

3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the pyrazole derivative with an oxolan-2-ylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The oxolan-2-ylmethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide
  • 3-(4-fluorophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide
  • 3-(4-methylphenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide

Uniqueness

The presence of the bromine atom in 3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide imparts unique electronic properties that can influence its reactivity and binding affinity. This makes it distinct from its chlorinated, fluorinated, and methylated analogs.

Properties

IUPAC Name

3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(20)17-9-12-2-1-7-21-12/h3-6,8,12H,1-2,7,9H2,(H,17,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMIQMWPZNCDFG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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